molecular formula C9H20O6S B13414989 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol

2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol

Cat. No.: B13414989
M. Wt: 256.32 g/mol
InChI Key: CHYZYMGWQVELRE-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol is an organic compound that belongs to the class of polyethylene glycols. It is characterized by its multiple ethoxy groups and a terminal hydroxyl group, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol typically involves the reaction of triethylene glycol with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of nucleophilic substitution steps, where the hydroxyl groups of triethylene glycol are replaced by methylsulfonylethoxy groups .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol involves its interaction with various molecular targets. The ethoxy groups provide flexibility and hydrophilicity, allowing the compound to interact with hydrophilic environments and stabilize proteins and enzymes. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol is unique due to its combination of ethoxy and methylsulfonyl groups, which provide a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring both solubility and chemical reactivity, such as in drug delivery systems and bioconjugation .

Properties

Molecular Formula

C9H20O6S

Molecular Weight

256.32 g/mol

IUPAC Name

2-[2-[2-(2-methylsulfonylethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C9H20O6S/c1-16(11,12)9-8-15-7-6-14-5-4-13-3-2-10/h10H,2-9H2,1H3

InChI Key

CHYZYMGWQVELRE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCOCCOCCOCCO

Origin of Product

United States

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